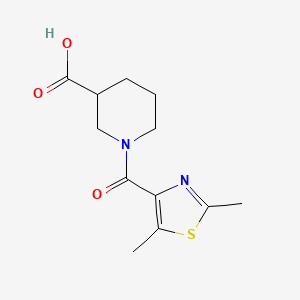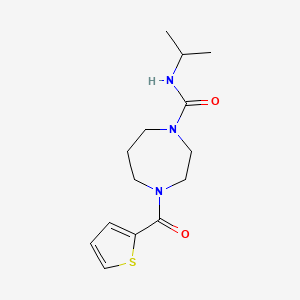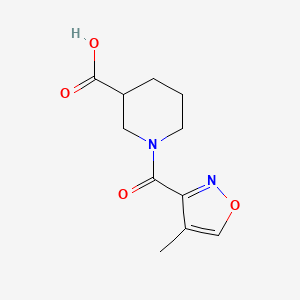
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid is a complex organic compound characterized by the presence of a thiazole ring and a piperidine ring
准备方法
The synthesis of 1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.
Final Coupling: The final step involves coupling the thiazole and piperidine moieties through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.
化学反应分析
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace leaving groups under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases such as cancer and infectious diseases.
Industry: In industrial settings, it is utilized in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)piperidine-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the piperidine ring, which can influence its reactivity and biological activity.
1-(2,5-Dimethyl-1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid: The replacement of the piperidine ring with a pyrrolidine ring alters the compound’s steric and electronic properties, affecting its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazole-4-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-7-10(13-8(2)18-7)11(15)14-5-3-4-9(6-14)12(16)17/h9H,3-6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXNTNRXGRWOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)

![N-[4-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B6639157.png)
![N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B6639163.png)
![(2S)-2-[[2-(2,6-dimethoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B6639169.png)
![2-[(1-Methylpyrrole-3-carbonyl)amino]butanoic acid](/img/structure/B6639172.png)

![3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B6639184.png)
![3-[(4-Methyl-1,2-oxazole-3-carbonyl)amino]butanoic acid](/img/structure/B6639194.png)
![3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
